

Characterization of TiSi₂ using XRD and TEM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

[Get Quote](#)

An Application Note on the Characterization of Titanium Silicide (TiSi₂) Thin Films using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).

Introduction

Titanium silicide (TiSi₂) is a critical material in the semiconductor industry, primarily used for contacts and local interconnects in integrated circuits due to its low resistivity, high thermal stability, and good process compatibility. TiSi₂ exists mainly in two crystalline phases: the high-resistivity, metastable C49 phase and the low-resistivity, stable C54 phase. The transformation from the C49 to the C54 phase is essential for achieving the desired low-resistance electrical contacts.^[1] Therefore, accurate and detailed characterization of the TiSi₂ film's crystal structure, microstructure, and interfacial properties is paramount for process control and device performance.

This application note provides detailed protocols for the characterization of TiSi₂ thin films using two powerful analytical techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). XRD is employed for phase identification and crystallographic analysis, while TEM offers high-resolution imaging of the film's microstructure, including grain size, layer thickness, and interface quality.

I. Phase and Crystallographic Analysis using X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material by analyzing the diffraction pattern of an incident X-ray beam. It provides crucial information on

phase composition (C49 vs. C54), preferred crystal orientation (texture), and crystallite size.

Experimental Protocol: XRD Analysis

- Sample Preparation:
 - Carefully cleave a representative piece of the wafer with the TiSi₂ thin film. The typical sample size is 1 cm x 1 cm.
 - Ensure the sample surface is clean and free of contaminants. If necessary, gently clean with isopropyl alcohol and dry with a nitrogen gun.
- Instrument Setup (Bragg-Brentano Configuration):
 - Mount the sample onto the XRD sample holder, ensuring the film surface is flat and level with the holder's surface. Use clay or double-sided tape to secure it.
 - Power on the X-ray diffractometer. A common X-ray source is a Copper anode, providing Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).[\[2\]](#)
 - Set the generator to the desired voltage and current (e.g., 40 kV and 40 mA).
 - Configure the goniometer for a coupled θ -2 θ scan.
 - Define the scan range. A 2 θ range of 20° to 60° is typically sufficient to capture the main diffraction peaks for both C49 and C54 TiSi₂.
 - Set the scan parameters:
 - Step Size: 0.02°
 - Dwell Time (or Scan Speed): 1-2 seconds per step (or 1-2°/minute).
- Data Acquisition:
 - Start the XRD scan and monitor the acquisition process.
 - Once the scan is complete, save the raw data file (e.g., in .raw or .xy format).

- Data Analysis:
 - Use crystallographic software (e.g., X'Pert HighScore, JADE) to process the data.
 - Perform background subtraction and peak search/fitting.
 - Compare the experimental peak positions (2θ values) with standard diffraction patterns from a database (e.g., JCPDS/ICDD) to identify the phases. The JCPDS card number for C49-TiSi₂ is 04-002-1352, and for C54-TiSi₂ is 35-0785.[3][4]
 - The relative intensity of the peaks can be used to estimate the phase abundance.

Data Presentation: XRD Quantitative Summary

The following table summarizes the prominent diffraction peaks for the C49 and C54 phases of TiSi₂.

Phase	2θ (°) (Cu K α)	Miller Indices (hkl)
C49-TiSi ₂	~39.3°	(131)
~41.0°	(131) and (211) TiSi	
~51.3°	(002)	
C54-TiSi ₂	~39.1°	(311)
~42.2°	(040)	
~43.2°	(022)	
~49.7°	(331)	

Note: Peak positions can shift slightly due to stress or compositional variations. The presence of both sets of peaks indicates a mixed-phase film.[1][3][4]

II. Microstructural Analysis using Transmission Electron Microscopy (TEM)

TEM provides direct, high-resolution imaging of the material's internal structure. For TiSi₂ thin films, cross-sectional TEM is invaluable for visualizing the film thickness, grain morphology, the interface with the silicon substrate, and any defects.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Cross-Sectional TEM Sample Preparation

Preparing a high-quality, electron-transparent sample is the most critical step for TEM analysis.
[\[7\]](#)

- Scribing and Cleaving:
 - Cleave the wafer into small rectangular pieces (e.g., 2 mm x 5 mm).
- Epoxy Bonding:
 - Glue two pieces together face-to-face (film-to-film) using a suitable epoxy (e.g., Gatan G1).
 - Cure the epoxy in an oven at the recommended temperature (e.g., 100-120°C) for about 30-60 minutes to ensure a strong bond.
- Slicing and Mounting:
 - Use a low-speed diamond saw to cut a thin cross-sectional slice (~300-500 µm thick) from the bonded stack.
 - Mount the slice onto a TEM grid (typically a 3 mm diameter slotted grid).
- Mechanical Grinding and Polishing:
 - Mechanically grind the sample from both sides using progressively finer diamond lapping films (e.g., from 30 µm down to 0.5 µm).
 - The goal is to reduce the sample thickness to approximately 20-30 µm.
- Dimpling (Optional but Recommended):

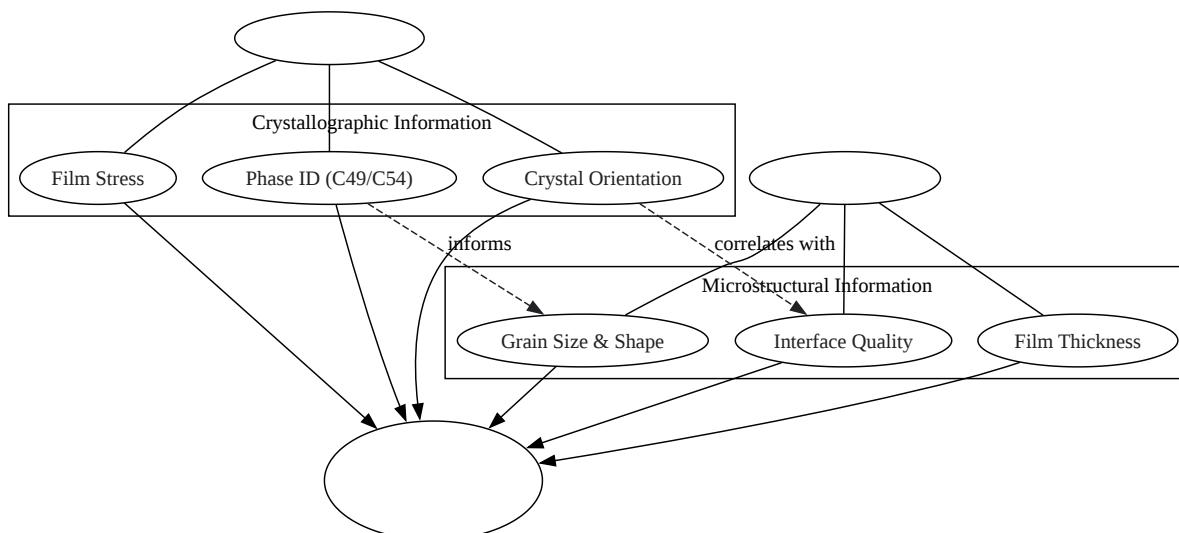
- Create a central dimple in the sample using a dimple grinder. This thins the center of the sample to just a few micrometers, reducing the subsequent ion milling time.
- Ion Milling:
 - Place the sample in a precision ion polishing system (PIPS).
 - Mill the sample from both sides using Ar^+ ion beams at a low angle (e.g., 3-5°).
 - Start with a higher energy beam (e.g., 4-5 keV) to increase the milling rate.
 - As the sample becomes thin and a hole appears, reduce the beam energy (e.g., 1-2 keV) for a final, gentle polish to remove amorphous damage. The process is complete when a small hole forms at the center of the sample, with electron-transparent regions around the edge of the hole.

Experimental Protocol: TEM Analysis

- Loading and Alignment:
 - Carefully load the prepared sample into the TEM holder and insert it into the microscope.
 - Align the electron beam.
- Imaging:
 - Start with low-magnification imaging to locate the TiSi_2/Si interface in the electron-transparent region.
 - Acquire Bright-Field (BF) images to visualize the overall microstructure, including grain boundaries and film thickness.^[6]
 - Acquire High-Resolution TEM (HRTEM) images at the TiSi_2/Si interface to examine its abruptness and crystallinity at the atomic level.^[8]
- Diffraction:

- Obtain Selected Area Electron Diffraction (SAED) patterns from the film. A polycrystalline C54 film will show sharp rings, while a single grain will produce a spot pattern. This confirms the XRD results and provides localized crystallographic information.[9]

Data Presentation: TEM Quantitative Summary


TEM analysis provides direct measurements of key microstructural features.

Parameter	Typical Value Range	Method of Measurement
Film Thickness	20 - 100 nm	Direct measurement from cross-sectional BF-TEM images
Grain Size	50 - 500 nm	Measurement of individual grains in BF-TEM images
Interface Roughness	1 - 10 nm	Measurement of the vertical deviation at the TiSi_2/Si interface in HRTEM images
Lattice Fringing	C54 (040): ~0.21 nm	Measurement from Fast Fourier Transform (FFT) of HRTEM images

Note: Values are representative and depend heavily on the specific fabrication and annealing conditions.[5][6][8]

Visualized Workflows and Relationships

Caption: Experimental workflow for TiSi_2 characterization.

[Click to download full resolution via product page](#)

Caption: Logical relationship between XRD and TEM data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In-situ X-ray diffraction analysis of TiSi₂ phase formation from a titanium-molybdenum bilayer for MRS Fall Meeting 1996 - IBM Research [research.ibm.com]
- 2. arxiv.org [arxiv.org]

- 3. mdpi.com [mdpi.com]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Transmission electron microscopy investigation of the formation of C54-TiSi(2) phase on stressed (001)Si - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Characterization of TiSi₂ using XRD and TEM]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078298#characterization-of-tisi-using-xrd-and-tem\]](https://www.benchchem.com/product/b078298#characterization-of-tisi-using-xrd-and-tem)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com